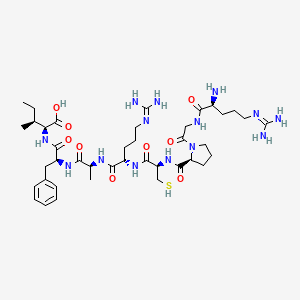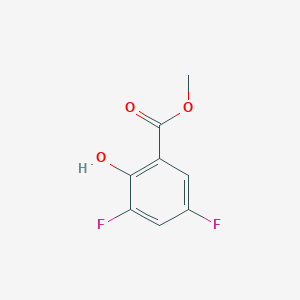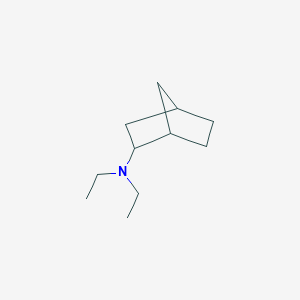![molecular formula C17H16N4 B1143102 4-[1-Cyano-3-(diethyliminio)-1-propenyl]phenyldicyanomethanide CAS No. 174280-29-6](/img/structure/B1143102.png)
4-[1-Cyano-3-(diethyliminio)-1-propenyl]phenyldicyanomethanide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(2,5-Dioxopyrrol-1-yl)methyl]cyclohexane-1-carbohydrazide
Synthesis Analysis
Synthesis of related compounds often involves multi-step reactions starting from basic cyclohexanone derivatives, as seen in the synthesis of methyl-2,4-bis(cyclohexane)dispiro-1,2,3,4,4a,5,6,7-octahydro-(1H,3H)-quinazoline-8-carbodithioate from cyclohexanone and carbon disulfide, characterized by spectroscopic methods (Contreras et al., 2001).
科学研究应用
Structural Studies and Non-Linear Optical Materials
The crystal structure of a series of organic compounds, including "4-[1-Cyano-3-(diethyliminio)-1-propenyl]phenyldicyanomethanide," was determined through X-ray crystallography. These compounds exhibited quinoidal characteristics and predominantly zwitterionic ground state character, suggesting high dipole moments and negative solvatochromism. This structural insight underlines their potential in non-linear optical material applications due to their significant dipole moments and solvatochromic behavior Cole et al., 1997.
Photoluminescent Materials
Another application area is in photoluminescent materials, where cyano-substituted oligo(p-phenylene vinylene) derivatives, related to the core structure of "4-[1-Cyano-3-(diethyliminio)-1-propenyl]phenyldicyanomethanide," were used as built-in deformation sensors in thermoplastic polyurethanes (TPUs). These compounds could reversibly change their photoluminescence color upon applied strain, indicating their utility in developing self-assessing elastomers Crenshaw & Weder, 2006.
Electropolymerization and Conductive Films
The electropolymerization of derivatives structurally related to "4-[1-Cyano-3-(diethyliminio)-1-propenyl]phenyldicyanomethanide" has been studied for the synthesis of conductive films. These studies have revealed that such compounds can form polyviologen films through electropolymerization, which exhibit electrochromic properties, changing color upon electrochemical redox reactions. This property is crucial for the development of smart coatings and electrochromic devices Saika et al., 1993.
Anticancer Agents
A related area of research has focused on compounds with structural motifs similar to "4-[1-Cyano-3-(diethyliminio)-1-propenyl]phenyldicyanomethanide" for potential applications as cytotoxic and anticancer agents. These studies have synthesized derivatives and evaluated their cytotoxicity toward various cancer cell lines, suggesting the potential of these compounds in cancer therapy Dimmock et al., 1998.
属性
IUPAC Name |
2-[4-[1-cyano-3-(diethylamino)prop-2-enylidene]cyclohexa-2,5-dien-1-ylidene]propanedinitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4/c1-3-21(4-2)10-9-16(11-18)14-5-7-15(8-6-14)17(12-19)13-20/h5-10H,3-4H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XURNBIJGNBABLW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C=CC(=C1C=CC(=C(C#N)C#N)C=C1)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[1-Cyano-3-(diethyliminio)-1-propenyl]phenyldicyanomethanide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


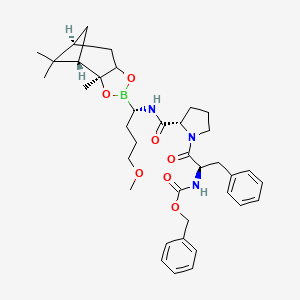
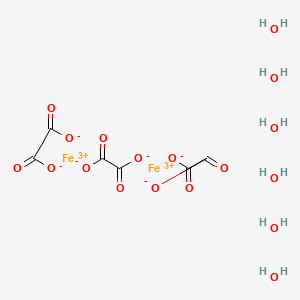
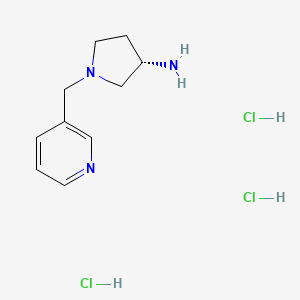
![3-[2-(4-Tert-butylphenoxy)-5-nitrophenyl]prop-2-enoic acid](/img/structure/B1143030.png)
